![molecular formula C16H13NS B14470020 6H-Benzo[c]phenothiazine, 5,7-dihydro- CAS No. 66234-05-7](/img/structure/B14470020.png)
6H-Benzo[c]phenothiazine, 5,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Benzo[c]phenothiazine, 5,7-dihydro- is an organic compound with the molecular formula C16H13NS. It consists of 31 atoms, including 13 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 1 sulfur atom . This compound is part of the phenothiazine family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[c]phenothiazine, 5,7-dihydro- typically involves a series of organic reactions. One common method includes the Diels-Alder cycloaddition reaction, followed by oxidative aromatization . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 6H-Benzo[c]phenothiazine, 5,7-dihydro- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as catalytic hydrogenation and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
6H-Benzo[c]phenothiazine, 5,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6H-Benzo[c]phenothiazine, 5,7-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6H-Benzo[c]phenothiazine, 5,7-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may act on cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A parent compound with similar structural features but different functional groups.
6H-Benzo[c]chromene: Another related compound with a different heterocyclic structure.
Dibenzo[c,e]azepine: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
6H-Benzo[c]phenothiazine, 5,7-dihydro- stands out due to its unique combination of nitrogen and sulfur atoms within its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66234-05-7 |
|---|---|
Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
6,7-dihydro-5H-benzo[c]phenothiazine |
InChI |
InChI=1S/C16H13NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-15-8-4-3-7-13(15)17-14/h1-8,17H,9-10H2 |
InChI Key |
JGOCIJYOKGMVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC4=CC=CC=C4N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



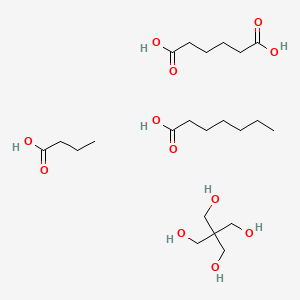
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
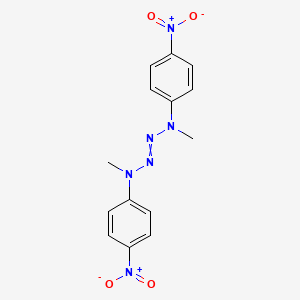
![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
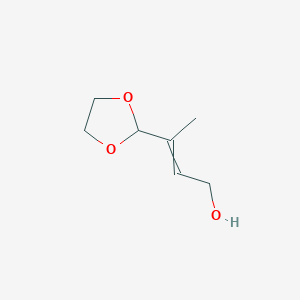
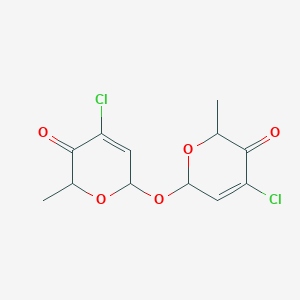
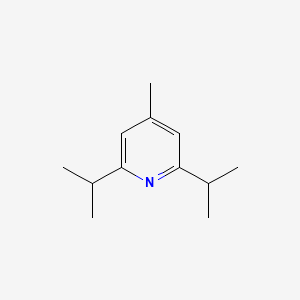
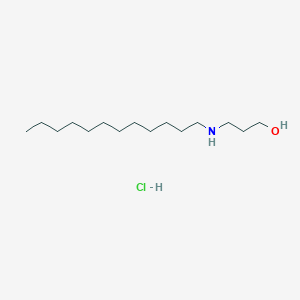


![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
